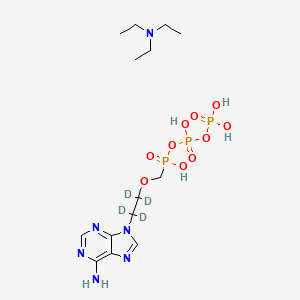

Adefovir-d4 diphosphate (triethylamine)

Description

Properties

Molecular Formula |

C14H29N6O10P3 |

|---|---|

Molecular Weight |

538.36 g/mol |

IUPAC Name |

[2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;N,N-diethylethanamine |

InChI |

InChI=1S/C8H14N5O10P3.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3/i1D2,2D2; |

InChI Key |

CMMZUURGSBCDLQ-PBCJVBLFSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCP(=O)(O)OP(=O)(O)OP(=O)(O)O)N1C=NC2=C(N=CN=C21)N.CCN(CC)CC |

Canonical SMILES |

CCN(CC)CC.C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O)N |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Research Probes

Chemical Synthesis Pathways for Adefovir (B194249) Diphosphate (B83284) Analogs

The core structure of Adefovir, 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA), presents a unique synthetic challenge in efficiently coupling the acyclic side chain to the purine base. nih.govucc.ie The subsequent phosphorylation to the diphosphate is typically achieved through enzymatic or chemical phosphorylation methods, which are not the primary focus of the initial heterocyclic synthesis.

The formation of the phosphonomethyl ether linkage is a pivotal step in the synthesis of Adefovir and its analogs. Several methods have been developed to construct this C-O-C-P bond sequence.

One of the most widely employed methods involves the alkylation of adenine with a pre-formed side-chain synthon carrying the phosphonate (B1237965) group. ucc.ie A common precursor is diethyl 2-tosyloxyethoxymethylphosphonate. In this approach, adenine is deprotonated with a strong base, such as sodium hydride (NaH) or magnesium tert-butoxide, in a polar aprotic solvent like N,N-dimethylformamide (DMF), followed by reaction with the tosylate electrophile. nih.govucc.ie This reaction typically yields a mixture of N9 and N7 isomers, which requires chromatographic separation. ucc.ie

Alternative strategies aim to improve regioselectivity and avoid harsh reagents. One improved synthesis utilizes an iodide-containing reagent, which has been shown to provide higher yields under milder conditions. nih.gov Another approach reverses the polarity of the reactants, where a nucleophilic phosphonate attacks an electrophilic adenine derivative. For instance, the sodium salt of diethyl phosphite can be reacted with a 9-(2-haloethyl)adenine derivative. nih.gov

A different method involves the Mitsunobu reaction, where 9-(2-hydroxyethyl)adenine is coupled with diethyl hydroxymethylphosphonate. nih.gov More recently, a Lewis acid-catalyzed rearrangement-coupling of oxygen heterocycles (like dioxolanes) with bis(diethylamino)chlorophosphine has been described as a novel way to directly form the phosphonomethyl ether functionality, offering a streamlined synthesis. nih.govmit.edu

| Method | Key Reagents | Typical Solvents | Key Features |

| Classical Alkylation | Adenine, Diethyl 2-tosyloxyethoxymethylphosphonate, NaH or Mg(OtBu)₂ | DMF, NMP | Well-established; often results in N9/N7 mixtures. nih.govucc.ie |

| Improved Iodide Method | Adenine, Diethyl iodomethylphosphonate derivative | Various organic solvents | Higher yields, milder conditions, scalable. nih.govresearchgate.net |

| Mitsunobu Reaction | 9-(2-Hydroxyethyl)adenine, Diethyl hydroxymethylphosphonate, DEAD/PPh₃ | THF, Dioxane | Inversion of stereochemistry if applicable; neutral conditions. nih.gov |

| Lewis Acid Catalysis | Oxygen heterocycle, bis(diethylamino)chlorophosphine, Lewis Acid | Dichloromethane | Novel, direct formation of the phosphonomethyl ether linkage. nih.govmit.edu |

Functionalization of the adenine base allows for the synthesis of Adefovir analogs with modified properties, which can be used to probe interactions with viral polymerases or cellular enzymes. Modifications can be targeted at various positions of the purine ring system.

N6-Position: The exocyclic amino group is a common site for modification. N6-substituted analogs, such as cyclopropyl- or alkyl-substituted derivatives, can be synthesized from 6-chloropurine precursors. The synthesis starts with the alkylation of 6-chloropurine with the phosphonomethoxyethyl side chain, followed by nucleophilic substitution of the chlorine with the desired amine. nih.gov

C2-Position: Introducing substituents at the C2 position can significantly impact antiviral activity. Starting from 2-amino-6-chloropurine or 2-fluoropurine allows for the synthesis of a range of C2-substituted analogs. researchgate.net

C8-Position: Direct C-H functionalization at the C8 position of the purine ring is challenging but can be achieved through specific activation methods. For example, direct C-H cyanation has been developed for purines, which could be adapted for Adefovir. nih.gov

These functionalization strategies are crucial for structure-activity relationship (SAR) studies, helping to identify key interactions between the drug and its biological targets. researchgate.net

Targeted Deuterium (B1214612) Incorporation Methods for Adefovir-d4 (B562677) Diphosphate

The synthesis of Adefovir-d4 diphosphate requires the specific and stable incorporation of four deuterium atoms. This is typically achieved by using deuterated precursors or through hydrogen-isotope exchange reactions on a late-stage intermediate. The placement of deuterium atoms is critical, as it is intended to alter metabolic pathways or serve as a tracer in analytical studies without significantly changing the molecule's biological activity. nih.gov

Regioselective deuteration ensures that deuterium is incorporated only at the desired positions. For purine-containing molecules, several techniques are available.

Catalytic hydrogen-isotope exchange (HIE) is a powerful method. nih.gov Catalysts such as ruthenium or palladium nanoparticles can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, like D₂ gas or D₂O. nih.govmdpi.com The conditions can be tuned to achieve regioselectivity. For instance, Ru-nanoparticle-catalyzed HIE has been shown to selectively label the purine core of nucleosides. nih.gov For Adefovir-d4, this could potentially be used to deuterate the C2 and C8 positions of the adenine ring.

Another approach involves the synthesis of a deuterated side chain. For example, starting with deuterated ethylene oxide or a similar deuterated two-carbon synthon would place the deuterium atoms specifically on the ethyl portion of the acyclic side chain.

The most straightforward approach to synthesizing Adefovir-d4 is to build the molecule from deuterated starting materials.

Deuterated Side-Chain Precursor: The synthesis could begin with a deuterated version of ethylene carbonate or 2-bromoethanol, leading to a 9-(2-hydroxyethyl-d4)adenine intermediate. This deuterated alcohol can then be coupled with a phosphonate precursor as described in section 2.1.1.

Deuterium Gas Exchange: For deuteration on the purine ring, a common method is catalytic reduction of a halogenated precursor with deuterium gas (D₂). For example, a 2,8-dichloroadenine derivative could be subjected to catalytic dehalogenation using a palladium catalyst and D₂ gas, resulting in deuterium incorporation at the C2 and C8 positions.

Acid/Base Catalyzed Exchange: The C8 proton of purines is known to be relatively acidic and can undergo exchange with a deuterium source like D₂O under thermal or acid/base-catalyzed conditions. nih.gov While this method can label the C8 position, achieving high incorporation at other positions without a catalyst can be difficult.

A combination of these methods would likely be required to achieve the Adefovir-d4 structure. For example, a deuterated side-chain could be attached to a non-deuterated adenine, followed by a separate deuteration step for the purine ring if required by the desired labeling pattern.

| Deuteration Strategy | Deuterium Source | Target Positions | Key Features |

| Catalytic H-D Exchange | D₂ gas, D₂O | Purine Ring (e.g., C2, C8) | Can be performed on late-stage intermediates; regioselectivity depends on catalyst and conditions. nih.govmdpi.com |

| Synthesis from Deuterated Precursors | Deuterated ethylene oxide, Deuterated bromoethanol | Acyclic Side Chain | Precise and stable placement of deuterium; requires synthesis of labeled starting materials. |

| Catalytic Dehalogenation | D₂ gas | Purine Ring (site of halogen) | High efficiency and specificity for the position previously occupied by a halogen. |

Synthesis of Adefovir Prodrugs for Enhanced Cellular Uptake in In Vitro and Preclinical Models

Adefovir, as a phosphonate, is a dianion at physiological pH, which severely limits its passive diffusion across cell membranes. To overcome this, various prodrug strategies have been developed to mask the negative charges of the phosphonate group, thereby enhancing cellular uptake. nih.gov

The most well-known prodrug of Adefovir is Adefovir dipivoxil, which utilizes two pivaloyloxymethyl (POM) groups to mask the phosphonate. nih.govchemicalbook.com This is synthesized by reacting Adefovir with chloromethyl pivalate in the presence of a base, such as triethylamine (B128534) or N,N-diisopropylethylamine, in a solvent like N-methyl-2-pyrrolidinone (NMP). nih.govgoogle.com Inside the cell, the POM groups are cleaved by cellular esterases to release the active Adefovir.

Other prodrug moieties have been investigated to improve upon the POM group or to target specific tissues.

Bis(isopropyloxycarbonyloxymethyl) (POC) esters: Similar to POM esters, these are synthesized using chloromethyl isopropyl carbonate. nih.govacs.org

HepDirect™ Prodrugs: These are cyclic 1-aryl-1,3-propanyl esters designed for liver-specific delivery. They are synthesized by condensing Adefovir with a corresponding 1-aryl-1,3-propanediol derivative. nih.govacs.org These prodrugs are activated by cytochrome P450 enzymes that are abundant in the liver. nih.gov

Phosphoramidates: In this strategy, one of the phosphonate hydroxyl groups is masked with an amino acid ester. These prodrugs can be actively transported into cells by amino acid transporters. researchgate.net

S-Acyl-2-thioethyl (SATE) Prodrugs: These involve masking the phosphonate with hydroxythioester groups, which are also cleaved intracellularly. acs.orgnih.gov

The choice of prodrug strategy for research probes depends on the specific requirements of the in vitro or preclinical model being used.

Purification and Comprehensive Spectroscopic Characterization of Research-Grade Adefovir-d4 Diphosphate

The synthesis of Adefovir-d4 diphosphate as a research probe necessitates rigorous purification and characterization to ensure its suitability for sensitive biological assays. The presence of impurities, such as the corresponding monophosphate or unreacted starting materials, could lead to erroneous experimental results. Therefore, multi-step purification and orthogonal analytical techniques are employed to confirm the identity, purity, and structural integrity of the final compound, supplied as a stable triethylamine salt.

The purification of the highly polar Adefovir-d4 diphosphate from synthetic reaction mixtures typically involves a combination of chromatographic techniques. Anion-exchange and ion-pair reversed-phase high-performance liquid chromatography (HPLC) are the most common methods for purifying nucleotides and their analogs.

Anion-Exchange Chromatography (AEX): This technique separates molecules based on their net negative charge. The diphosphate moiety of Adefovir-d4 diphosphate carries a significant negative charge at neutral or slightly basic pH, allowing it to bind strongly to a positively charged stationary phase. A salt gradient, often using a volatile buffer like triethylammonium (B8662869) bicarbonate (TEAB), is employed to elute the bound compounds. nih.govscienceopen.com Molecules with a lower negative charge, such as the monophosphate, will elute earlier in the gradient, while the desired diphosphate product elutes at a higher salt concentration. This method is highly effective for separating the different phosphorylation states of the adefovir analog.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This method is a powerful alternative or complementary technique to AEX. elementlabsolutions.combitesizebio.com For highly polar analytes like nucleotide diphosphates that show poor retention on traditional reversed-phase (e.g., C18) columns, an ion-pairing agent is added to the mobile phase. elementlabsolutions.com A common ion-pairing agent for this purpose is triethylammonium acetate (TEAA). glenresearch.comresearchgate.net The positively charged triethylammonium ions form a neutral ion pair with the negatively charged phosphate (B84403) groups of Adefovir-d4 diphosphate. nih.govnih.gov This increased hydrophobicity enhances the retention of the analyte on the nonpolar stationary phase, allowing for high-resolution separation. A gradient of an organic solvent, such as acetonitrile, is used to elute the compound. The use of a volatile buffer system like TEAA is advantageous as it can be easily removed by lyophilization to yield the purified Adefovir-d4 diphosphate as its triethylammonium salt. nih.gov

A representative HPLC purification profile for Adefovir-d4 diphosphate is presented below:

| Parameter | Anion-Exchange Chromatography | Ion-Pair Reversed-Phase HPLC |

| Column | Diethylaminoethyl (DEAE) | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 50 mM Triethylammonium Bicarbonate, pH 7.5 | 100 mM Triethylammonium Acetate, pH 7.0 |

| Mobile Phase B | 1 M Triethylammonium Bicarbonate, pH 7.5 | 100 mM Triethylammonium Acetate in 50% Acetonitrile |

| Gradient | 0-100% B over 30 minutes | 0-50% B over 40 minutes |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 260 nm | UV at 260 nm |

| Expected Elution | Adefovir-d4 monophosphate < Adefovir-d4 diphosphate | Adefovir-d4 diphosphate |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Adefovir-d4 diphosphate and for verifying the position of the deuterium labels. A combination of ¹H, ³¹P, and ²H NMR experiments is typically performed.

³¹P NMR Spectroscopy : Phosphorus-31 NMR is highly informative for phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. wikipedia.orgmdpi.com The spectrum of Adefovir-d4 diphosphate is expected to show two distinct phosphorus signals corresponding to the alpha (Pα) and beta (Pβ) phosphorus atoms of the diphosphate chain. These signals typically appear as a doublet of doublets or a more complex multiplet due to P-P coupling. The chemical shifts are sensitive to the local chemical environment and provide direct evidence of the diphosphate moiety. huji.ac.il

²H NMR Spectroscopy : Deuterium NMR is used to directly observe the incorporated deuterium atoms. magritek.comblogspot.com A signal in the ²H spectrum at a chemical shift corresponding to the phosphonylmethoxyethyl side chain confirms the presence and location of the deuterium labels. The sample for ²H NMR is dissolved in a protonated solvent to avoid a large solvent signal. blogspot.comdal.ca

A summary of expected NMR data is provided in the table below:

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Information Provided |

| ¹H | Adenine protons: ~8.0-8.5 ppm; Ethoxy protons: ~3.5-4.5 ppm | Confirms overall protonated structure; absence of signals confirms deuteration sites. |

| ³¹P | Pα: ~ -5 to -15 ppm; Pβ: ~ -5 to -15 ppm | Confirms the presence of the diphosphate group and provides information on its chemical environment. |

| ²H | ~3.5-4.0 ppm | Directly confirms the presence and location of the deuterium labels on the ethyl chain. |

High-resolution mass spectrometry (HRMS) is a critical technique for verifying the elemental composition and isotopic purity of Adefovir-d4 diphosphate. rsc.orgnih.govresearchgate.net Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like nucleotides and is typically coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. nih.gov

Molecular Mass Verification: HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula of the compound. For Adefovir-d4 diphosphate, the experimentally determined mass of the [M-H]⁻ ion would be compared to the calculated theoretical mass. A mass accuracy of within 5 ppm is typically expected for confirmation.

Isotopic Purity Verification: One of the key applications of HRMS in this context is the determination of isotopic enrichment. rsc.orgnih.govalmacgroup.com The mass spectrum will show a distribution of isotopologues corresponding to the desired d4 species, as well as lower deuterated (d3, d2, d1) and non-deuterated (d0) versions of the molecule. By analyzing the relative intensities of these peaks, the isotopic purity can be accurately calculated. This is crucial for applications where the deuterated compound is used as an internal standard in quantitative mass spectrometry-based assays.

The expected HRMS data for Adefovir-d4 diphosphate (triethylamine salt) is summarized below:

| Parameter | Expected Value/Observation |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Analyte Ion | [M-H]⁻ |

| Calculated Exact Mass of [M-H]⁻ (C₈H₈D₄N₅O₇P₂)⁻ | 437.0542 |

| Observed m/z | ~437.05 |

| Isotopic Distribution | d4: >98% |

| d3: <2% | |

| d2: <0.5% | |

| d1: <0.1% | |

| d0: <0.1% |

Biochemical Activation and Molecular Mechanisms of Action in Vitro and Cellular Research

Enzymatic Phosphorylation Pathways to Adefovir (B194249) Diphosphate (B83284)

To exert its antiviral effect, adefovir must undergo two successive phosphorylation steps, converting it first to adefovir monophosphate and subsequently to the active metabolite, adefovir diphosphate. drugbank.compatsnap.comnih.gov This bioactivation is carried out by endogenous cellular kinases. drugbank.compediatriconcall.commedtran.ruuw.edu Unlike nucleoside analogs which require an initial phosphorylation to the monophosphate form, adefovir, as a nucleotide analog, bypasses this first step, a feature inherent to acyclic nucleoside phosphonates. nih.govnih.govnih.gov

The enzymatic conversion of adefovir to its active diphosphate form is mediated by specific host cell enzymes. clinpgx.org The first phosphorylation, converting adefovir to adefovir monophosphate, is catalyzed by adenylate kinases (AK), with studies identifying adenylate kinase 2 (AK2) and adenylate kinase 4 (AK4) as being involved in this process. clinpgx.orgnih.govhopkinscfar.org Research in human lymphoid cells has indicated that mitochondrial adenylate kinase activity is particularly important for the phosphorylation of adefovir. nih.gov

The second phosphorylation step, from adefovir monophosphate to the active adefovir diphosphate, is carried out by nucleoside diphosphate kinases (NDPK), such as NME1 and NME2. nih.govnih.govclinpgx.org These kinases catalyze the transfer of a phosphate (B84403) group from a nucleoside triphosphate (like ATP) to adefovir monophosphate, completing the activation pathway. wikipedia.org

Mechanism of Interaction with Viral Polymerases and Reverse Transcriptases

The antiviral activity of adefovir is realized through the interaction of its active form, adefovir diphosphate, with viral DNA polymerases and reverse transcriptases. pediatriconcall.compatsnap.comnps.org.au This interaction leads to the potent inhibition of viral replication.

Adefovir diphosphate functions as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for binding to the viral DNA polymerase. drugbank.compediatriconcall.compatsnap.comuw.edu By mimicking dATP, adefovir diphosphate binds to the active site of the enzyme, thereby preventing the incorporation of the natural nucleotide required for viral DNA synthesis. patsnap.comclinpgx.org This competitive inhibition is a key component of its mechanism of action against viruses like the hepatitis B virus (HBV). drugbank.comclinpgx.org The inhibition constant (K_i) for adefovir diphosphate with HBV DNA polymerase has been determined to be 0.1 µM, indicating a high affinity for the viral enzyme. drugbank.commedtran.ruuw.eduyoutube.com

| Enzyme | Natural Substrate | K_i Value (µM) | Reference |

|---|---|---|---|

| HBV DNA Polymerase (Reverse Transcriptase) | dATP | 0.1 | drugbank.commedtran.ruuw.edu |

| Human DNA Polymerase α | dATP | 1.18 | drugbank.commedtran.ruuw.edu |

| Human DNA Polymerase γ | dATP | 0.97 | drugbank.commedtran.ruuw.edu |

In addition to competitive inhibition, adefovir diphosphate also acts as a DNA chain terminator. drugbank.compediatriconcall.compatsnap.comclinpgx.org After it is incorporated into the growing viral DNA strand, its acyclic structure prevents the formation of a 3'-5' phosphodiester bond with the next incoming deoxynucleoside triphosphate. patsnap.comclinpgx.org This lack of a 3'-hydroxyl group on the adefovir moiety effectively terminates the elongation of the DNA chain, halting viral replication. patsnap.commedtran.ruuw.edunps.org.au

The selectivity of adefovir diphosphate is crucial for its therapeutic use. Studies have shown that it is a weak inhibitor of human cellular DNA polymerases. drugbank.commedtran.ruuw.edu The inhibition constants (K_i) for human DNA polymerase α and DNA polymerase γ are 1.18 µM and 0.97 µM, respectively. drugbank.commedtran.ruuw.eduyoutube.com These values are approximately 10 to 12 times higher than the K_i for HBV DNA polymerase, indicating a significantly lower affinity for the human enzymes and providing a basis for its selective antiviral activity. drugbank.com Adefovir diphosphate has also been shown to inhibit human immunodeficiency virus (HIV) reverse transcriptase. nih.gov

Interaction with Non-Viral Adenylyl Cyclases in Research Models

Beyond its well-known antiviral activity, adefovir diphosphate has been identified as a potent inhibitor of certain non-viral adenylyl cyclases, most notably the edema factor (EF) toxin from Bacillus anthracis, the bacterium that causes anthrax. nih.gov EF is a calmodulin-dependent adenylyl cyclase that, once inside a host cell, produces supraphysiological levels of cyclic AMP (cAMP), disrupting cellular signaling pathways. nih.govnih.gov

Adefovir diphosphate acts as a high-affinity inhibitor of the adenylyl cyclase activity of the anthrax edema factor. nih.gov As an analog of the natural substrate, ATP, it competes for binding at the enzyme's catalytic site. patsnap.comyoutube.com Research has shown that adefovir diphosphate, referred to as PMEApp in some studies, is a potent and specific inhibitor of EF's adenylyl cyclase activity in vitro. nih.gov

The inhibitory constant (Kᵢ) quantifies the affinity of an inhibitor for an enzyme; a lower Kᵢ value indicates a higher affinity. In vitro assays demonstrated that adefovir diphosphate binds to the EF-calmodulin (CaM) complex with a Kᵢ of 27 nM. nih.gov This binding affinity is remarkably strong, approximately 10,000 times higher than the affinity EF-CaM has for its endogenous substrate, ATP. nih.gov For comparison, the Kᵢ of adefovir diphosphate for its primary therapeutic target, the Hepatitis B virus (HBV) DNA polymerase, is 100 nM, while its inhibition of human DNA polymerases α and γ is much weaker, with Kᵢ values of 1.18 µM and 0.97 µM, respectively. drugbank.com

| Enzyme | Inhibitory Constant (Kᵢ) | Reference |

|---|---|---|

| Anthrax Edema Factor (EF) Adenylyl Cyclase | 27 nM | nih.gov |

| Hepatitis B Virus (HBV) DNA Polymerase | 100 nM | nih.govdrugbank.com |

| Human DNA Polymerase α | 1.18 µM (1180 nM) | drugbank.com |

| Human DNA Polymerase γ | 0.97 µM (970 nM) | drugbank.com |

The molecular basis for the high-affinity and selective binding of adefovir diphosphate to the anthrax edema factor-calmodulin (EF-CaM) complex has been elucidated through X-ray crystallography. nih.gov The crystal structure of the EF-CaM-PMEApp (adefovir diphosphate) complex reveals that the inhibitor settles into the spacious catalytic site located at the interface of the Cₐ and Cₑ subdomains of EF. nih.govmdpi.com

The superior affinity of adefovir diphosphate for EF compared to ATP stems from more favorable molecular interactions. nih.gov The catalytic site of EF establishes more extensive van der Waals contacts and a greater number of hydrogen bonds with adefovir diphosphate than it does with ATP. This optimized network of salt bridges and hydrogen bonds between the inhibitor and the amino acid residues in the catalytic site provides a clear structural explanation for the nearly 10,000-fold higher affinity observed for adefovir diphosphate. nih.gov

Cellular Uptake and Intracellular Distribution Studies of Adefovir and its Metabolites in Cell Lines

The efficacy of adefovir is dependent on its uptake into target cells and its subsequent conversion to the active diphosphate form. nih.govnih.gov Studies in various liver cell lines, including Hep G2 and Huh-7, as well as in primary human hepatocytes, have provided insights into its intracellular pharmacology. nih.gov

Upon incubation of hepatic cell lines with adefovir, the primary intracellular metabolites detected are adefovir monophosphate and adefovir diphosphate. nih.gov In experiments where cell lines were incubated with 10 µM of adefovir, the resulting intracellular concentration of adefovir diphosphate reached approximately 10 pmol per million cells. nih.gov

The efficiency of this phosphorylation process can vary between cell types. Adefovir was found to be more efficiently phosphorylated in primary human hepatocytes compared to established cell lines. After a 24-hour incubation period, adefovir diphosphate constituted 44% of the total intracellular adefovir in primary hepatocytes, compared to only 26% in the cell lines. nih.gov

Once formed, adefovir diphosphate has a long intracellular half-life, which contributes to its sustained therapeutic effect. However, this half-life also varies significantly among different cell types. Egress studies have determined the half-life of adefovir diphosphate to be approximately 33 hours in Hep G2 cells and between 33 and 48 hours in primary hepatocytes from two different donors. nih.gov In contrast, the half-life in Huh-7 cells was markedly shorter at around 10 hours. nih.gov This rapid egress from Huh-7 cells was found to be sensitive to the transport inhibitor MK-571, suggesting the involvement of cellular efflux transporters. nih.gov

| Cell Type | Intracellular Half-life (hours) | Reference |

|---|---|---|

| Hep G2 | 33 ± 3 | nih.gov |

| Huh-7 | 10 ± 1 | nih.gov |

| Primary Human Hepatocytes (Donor 1) | 48 ± 3 | nih.gov |

| Primary Human Hepatocytes (Donor 2) | 33 ± 2 | nih.gov |

Metabolic Fate and Biotransformation Studies Research Oriented Metabolism

Intracellular Metabolic Pathways of Adefovir (B194249) Diphosphate (B83284)

Once inside the target cell, adefovir undergoes a two-step phosphorylation process to become the active antiviral agent, adefovir diphosphate. nih.gov This conversion is essential for its therapeutic activity. Studies using radiolabeled adefovir in HepG2 cells have shown that the primary intracellular metabolites are its mono- and di-phosphorylated forms. nih.gov

The primary metabolic pathway for adefovir is its sequential phosphorylation. The active metabolite, adefovir diphosphate, exhibits a notably long intracellular half-life, which is a key factor in its sustained antiviral effect. nih.gov This longevity indicates a slow turnover rate within the cell. Egress studies have quantified this stability across various hepatic cell lines. For instance, the half-life of adefovir diphosphate was found to be approximately 75 ± 1 hours in primary human hepatocytes. This extended duration allows the active compound to persist, inhibiting viral replication over a prolonged period.

The degradation of adefovir diphosphate is primarily linked to cellular egress and catabolic processes that eventually break down the nucleotide analog. The rate of its clearance from the cell can be influenced by cellular transport proteins. nih.gov In Huh-7 cells, a significantly shorter half-life was observed, a phenomenon that was sensitive to the transport inhibitor MK-571, suggesting that efflux transporters play a role in its intracellular turnover. nih.gov

Table 1: Intracellular Half-Life of Adefovir Diphosphate in Various Hepatic Cell Systems

| Cell Type | Intracellular Half-Life (Hours) | Reference |

|---|---|---|

| Primary Human Hepatocytes (Donor 1) | 48 ± 3 | nih.gov |

| Primary Human Hepatocytes (Donor 2) | 33 ± 2 | nih.gov |

| HepG2 Cells | 33 ± 3 | nih.gov |

| Huh-7 Cells | 10 ± 1 | nih.gov |

The principal and most significant research-relevant metabolite in the activation pathway of adefovir is Adefovir Monophosphate . nih.gov This compound is the direct product of the first phosphorylation step of adefovir and serves as the immediate substrate for the subsequent phosphorylation to adefovir diphosphate. nih.gov

In studies analyzing metabolite concentrations in HepG2 cells and primary human hepatocytes, adefovir monophosphate was consistently detected. However, its levels were generally the lowest among the measured species (adefovir, adefovir monophosphate, and adefovir diphosphate), suggesting that once formed, it is rapidly and efficiently converted into the diphosphate form. nih.gov This efficient conversion underscores its role as a transient but crucial intermediate in the metabolic activation pathway.

Application of Adefovir-d4 (B562677) for Isotopic Tracing in Metabolic Flux Analysis

Stable isotope labeling is a powerful technique in drug metabolism research that allows for the precise differentiation and quantification of a drug and its metabolites from endogenous molecules. nih.govnih.govAdefovir-d4 , a deuterated form of adefovir, serves as an ideal tool for such studies. nih.gov Its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods enables accurate quantification of adefovir in biological samples, which is fundamental to pharmacokinetic and metabolic flux analysis. nih.gov

The primary application of Adefovir-d4 in in vitro systems is to serve as a stable isotope-labeled internal standard for bioanalytical methods. nih.gov In studies designed to quantify adefovir in human plasma, Adefovir-d4 is added to samples to correct for variations in sample processing and instrument response. nih.gov Because Adefovir-d4 has nearly identical chemical and physical properties to adefovir but a different mass, it can be distinguished by a mass spectrometer. nih.gov

This technique is crucial for elucidating metabolic fate by providing highly accurate and precise concentration data. By tracking the concentration of the parent drug (adefovir) over time in cell culture systems, such as primary hepatocytes, researchers can determine the rate of its uptake and conversion to its phosphorylated metabolites, adefovir monophosphate and adefovir diphosphate. nih.gov The use of a deuterated standard like Adefovir-d4 ensures that these quantitative measurements are reliable, forming the basis for understanding the kinetics of the metabolic pathway. nih.gov

While specific metabolic flux analysis studies in animal models using Adefovir-d4 are not extensively published, the established pharmacokinetic profiles of adefovir in models like the woodchuck provide a clear context for its application. nih.govnih.gov In these studies, the oral prodrug adefovir dipivoxil is administered, and the resulting plasma concentrations of adefovir are measured over time to determine parameters like bioavailability and elimination half-life. nih.gov

Incorporating Adefovir-d4 as an internal standard in these animal model studies would offer deeper mechanistic insights. By allowing for more precise quantification of adefovir and its subsequent metabolites in various tissues (e.g., liver) and plasma, Adefovir-d4 tracing can help build more accurate pharmacokinetic/pharmacodynamic (PK/PD) models. This approach allows researchers to trace the disposition of the administered drug with high fidelity, distinguishing it from any endogenous compounds and providing a clearer picture of its absorption, distribution, metabolism, and excretion (ADME) profile within a whole-organism system. nih.gov

Table 2: Pharmacokinetic Parameters of Adefovir (from Adefovir Dipivoxil) in an Animal Model

| Animal Model | Mean Max. Serum Concentration (μg/mL) | Mean Elimination Half-Life (Hours) | Estimated Oral Bioavailability (%) | Reference |

|---|---|---|---|---|

| Woodchuck | 0.462 | 10.2 | 22.9 (±11.2) | nih.govnih.gov |

Enzyme Systems Governing Intracellular Concentrations and Stability of Adefovir Diphosphate

The intracellular concentration and stability of adefovir diphosphate are governed by a balance between its rate of synthesis (anabolism) and its rate of clearance (catabolism and egress). This balance is controlled by specific cellular enzyme systems.

The synthesis of adefovir diphosphate is a two-step phosphorylation process catalyzed by host cell kinases.

Adefovir → Adefovir Monophosphate: This initial step is catalyzed by adenylate kinases (e.g., AK2). nih.gov

Adefovir Monophosphate → Adefovir Diphosphate: The second phosphorylation is carried out by nucleoside diphosphate kinases (e.g., NME1, NME2). nih.gov

The efficiency of these enzymatic conversions directly impacts the peak intracellular concentration of the active diphosphate metabolite. Research has shown that phosphorylation is more efficient in primary hepatocytes compared to hepatic cell lines, with adefovir diphosphate accounting for a higher percentage of the total intracellular adefovir pool in primary cells. nih.gov

The stability and egress of adefovir diphosphate are influenced by cellular transport proteins. The long intracellular half-life of adefovir diphosphate is a testament to its relative stability once formed. nih.gov However, efflux transporters, such as those inhibited by MK-571 (a multidrug resistance protein inhibitor), can actively pump the metabolite out of the cell, thereby reducing its intracellular concentration and duration of action. nih.gov This was demonstrated in Huh-7 cells, where the half-life of adefovir diphosphate was markedly shorter and was sensitive to this transport inhibitor. nih.gov

Advanced Analytical Methodologies and Quantitative Applications in Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Adefovir-d4 (B562677) Diphosphate (B83284) Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantification of small molecules in complex biological matrices. Its high selectivity, sensitivity, and specificity make it the gold standard for bioanalytical assays.

The development of a robust LC-MS/MS method for the quantification of adefovir-d4 diphosphate necessitates careful optimization of several key parameters. The process typically begins with the selection of an appropriate chromatographic column and mobile phase to achieve efficient separation of the analyte from endogenous matrix components. Due to the polar nature of nucleotide phosphates, hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase C18 column with an ion-pairing agent is often employed. mdpi.com

The mass spectrometric conditions are optimized in both positive and negative electrospray ionization (ESI) modes to determine the most sensitive and stable ionization of adefovir-d4 diphosphate. The selection of precursor and product ions for multiple reaction monitoring (MRM) is a critical step for ensuring the high selectivity of the assay. For instance, in the analysis of the analogous compound tenofovir (B777) diphosphate (TFVDP), mass transitions of m/z 447.942 → 176.0 were used for quantification. mdpi.com

Method validation is performed to ensure the reliability of the analytical data. This comprehensive process includes the assessment of linearity, accuracy, precision, selectivity, sensitivity (lower limit of quantification, LLOQ), matrix effect, and stability under various storage and handling conditions. nih.govnih.govekb.egresearchgate.net The table below summarizes typical validation parameters for the quantification of a nucleotide analog diphosphate in a research setting.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (Intra- & Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. For nucleotide analogs, LLOQs in the low ng/mL range are often achievable. mdpi.com |

| Matrix Effect | Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by co-eluting matrix components. |

| Stability | Analyte stability is evaluated under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage at low temperatures. |

This table presents a generalized summary of validation parameters based on established bioanalytical method validation guidelines and findings for similar compounds.

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that relies on the use of a stable isotope-labeled internal standard (IS) to achieve the highest level of accuracy and precision in quantification. mdpi.com In the context of adefovir (B194249) diphosphate analysis, adefovir-d4 serves as an ideal internal standard. walshmedicalmedia.comresearchgate.net

The key principle of IDMS is the addition of a known amount of the isotopically labeled standard (adefovir-d4 diphosphate, if available, or more commonly, the non-phosphorylated adefovir-d4 which is co-processed with the sample) to the sample prior to any extraction or processing steps. The deuterated internal standard is chemically identical to the analyte of interest and therefore exhibits the same behavior during extraction, chromatography, and ionization. Any sample loss or variation during the analytical process will affect both the analyte and the internal standard to the same extent.

By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery or matrix effects. The use of a stable isotope-labeled internal standard like adefovir-d4 is particularly crucial for complex biological matrices where significant sample-to-sample variability in extraction efficiency and matrix effects can be expected. mdpi.com

High-Resolution Mass Spectrometry and Metabolomics for Adefovir-d4 Diphosphate Studies

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used for the unambiguous identification of analytes and their metabolites. embopress.org In the context of adefovir-d4 diphosphate research, HRMS can be employed to confirm the elemental composition of the molecule and its metabolites, providing a high degree of confidence in their identification.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can provide a comprehensive overview of the biochemical pathways affected by a drug. nih.gov By employing HRMS-based metabolomics approaches, researchers can investigate the intracellular fate of adefovir-d4 diphosphate and its impact on the host cell's metabolome. This can reveal not only the direct metabolic products of the drug but also its downstream effects on various metabolic pathways, offering a systems-level understanding of its mechanism of action. For instance, studies on the related compound tenofovir diphosphate have utilized mass spectrometry to directly quantify its intracellular levels, which is crucial for adherence monitoring in clinical settings. nih.gov

Untargeted and Targeted Metabolite Profiling

Metabolite profiling techniques are crucial for understanding the pharmacokinetics and mechanism of action of drugs like adefovir. These can be broadly categorized as untargeted and targeted approaches, both of which are significantly enhanced by the use of a SIL-IS like Adefovir-d4 diphosphate.

Targeted Metabolomics: This is a hypothesis-driven approach focused on the precise measurement of a predefined set of metabolites. uab.edu The quantification of adefovir diphosphate is a classic example of a targeted analysis. The use of Adefovir-d4 diphosphate (triethylamine) is central to this methodology, enabling highly accurate quantification via isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). thermofisher.comnih.gov

The typical workflow involves several key steps:

Sample Preparation: Biological samples (e.g., cell lysates or tissue extracts) are spiked with a known concentration of Adefovir-d4 diphosphate. kcasbio.com This is followed by extraction steps to isolate the metabolites.

Chromatographic Separation: The extract is injected into a liquid chromatography system, where the analyte (adefovir diphosphate) and the SIL-IS (Adefovir-d4 diphosphate) are separated from other matrix components. Due to their identical chemical properties, they co-elute from the LC column. thermofisher.com

Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer (typically a triple quadrupole), which is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard in multiple reaction monitoring (MRM) mode. nih.govselectscience.net

Quantification: The concentration of the endogenous adefovir diphosphate is calculated based on the ratio of its peak area to the peak area of the known amount of Adefovir-d4 diphosphate internal standard. anchem.pl This ratio corrects for any sample loss during preparation and for matrix-induced variations in signal intensity. thermofisher.com

The table below summarizes the principles and findings related to targeted metabolite profiling using a SIL-IS.

| Parameter | Description | Rationale / Finding |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Provides high sensitivity and selectivity required for quantifying low-abundance intracellular metabolites. youtube.com |

| Internal Standard | Adefovir-d4 diphosphate (triethylamine) | As a stable isotope-labeled analog, it mimics the analyte's behavior during extraction and analysis, correcting for matrix effects and improving accuracy. selectscience.netthermofisher.com |

| Quantification Method | Isotope Dilution | Considered the "gold standard" for quantitative bioanalysis, providing high precision and accuracy by calculating analyte concentration based on the analyte-to-IS peak area ratio. uab.edu |

| Ionization Mode | Electrospray Ionization (ESI) | Suitable for polar, non-volatile molecules like phosphorylated nucleotides. Can be run in positive or negative mode depending on the specific analyte characteristics. youtube.com |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Ensures high specificity by monitoring a predefined precursor ion to product ion transition for both the analyte and the internal standard, minimizing interferences. selectscience.netmdpi.com |

| Typical Research Finding | Accurate determination of intracellular adefovir diphosphate concentrations. | Enables detailed pharmacokinetic studies, investigation of drug metabolism rates in different cell types, and understanding the relationship between metabolite levels and antiviral efficacy. waters.com |

Data Processing and Bioinformatic Tools for Stable Isotope Data

The large and complex datasets generated by LC-MS/MS require sophisticated software and bioinformatic tools for processing and analysis. The workflow for quantitative analysis using a SIL-IS like Adefovir-d4 diphosphate involves several computational steps following data acquisition. nih.gov

Peak Detection and Integration: The software identifies the chromatographic peaks corresponding to the analyte and the internal standard based on their specific retention times and MRM transitions. It then integrates the area under these peaks. lcms.cz

Calibration Curve Generation: A calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte and a fixed concentration of the SIL-IS. The curve plots the peak area ratio (analyte/IS) against the analyte concentration.

Concentration Calculation: The software automatically calculates the peak area ratio for the unknown samples and uses the calibration curve to determine the concentration of the endogenous analyte (adefovir diphosphate). selectscience.net

Data Review and Validation: Automated flagging systems within the software alert the user to any deviations from expected values, such as shifts in retention time, altered ion ratios, or results outside the linear range of the assay, ensuring data quality and integrity. selectscience.netanchem.pl

For more complex untargeted or stable isotope tracing experiments, specialized bioinformatic platforms are employed. These tools can automatically detect pairs of labeled and unlabeled features, correct for natural isotope abundance, and perform statistical analysis to identify significant changes in metabolite levels or flux. nih.govacs.orgresearchgate.net

The following table lists several bioinformatic tools and software platforms commonly used in the processing and analysis of stable isotope dilution and metabolomics data.

| Tool / Software | Primary Function | Key Features |

| MassLynx (Waters) | Instrument control, data acquisition, and quantification. waters.comwaters.com | Features the TargetLynx application manager for automated quantification, MRM method development, and customizable reporting. selectscience.netselectscience.net |

| TraceFinder (Thermo Fisher) | Method development, data acquisition, processing, and reporting for targeted and untargeted analysis. thermofisher.comkemolab.hrlabbulletin.com | Supports both triple quadrupole and high-resolution Orbitrap data; includes compound databases and streamlined workflows for routine quantification. thermofisher.comanchem.pl |

| MetaboAnalyst | Web-based platform for statistical, functional, and integrative analysis of metabolomics data. nih.govmetaboanalyst.ca | Performs a wide range of analyses including t-tests, ANOVA, PCA, and PLS-DA; supports both targeted and untargeted data for biomarker analysis and pathway interpretation. metaboanalyst.caspringernature.comyoutube.com |

| XCMS | Web-based platform for processing untargeted LC-MS data, including feature detection and retention time alignment. scripps.eduembopress.org | Can be extended with packages like X13CMS for global tracking of isotopic labels in untargeted experiments. acs.orgresearchgate.net |

| AssayR | R package for targeted analysis of metabolites and isotopologues from high-resolution LC-MS data. nih.gov | Provides a user interface for tailored peak detection and automatic integration of all isotopologue peak areas. nih.gov |

| IsoMS Pro | Software for analyzing isotopic mass spectrometry data. tmiclinode.com | Excels in identifying and quantifying isotopes, featuring advanced algorithms and visualization tools. tmiclinode.com |

Preclinical Research Applications and Mechanistic Pharmacokinetic/pharmacodynamic Studies

In Vitro Pharmacokinetic and Pharmacodynamic Modeling

In vitro models are fundamental to elucidating the intracellular journey of a drug, from its initial uptake to its ultimate pharmacological action. For adefovir (B194249), these studies are crucial for understanding its conversion to the active diphosphate (B83284) form and its interaction with the target viral enzyme.

Cell-based assays are instrumental in determining the antiviral activity and metabolic profile of nucleotide analogs. In hepatic cell lines, such as HepG2, and in primary human hepatocytes, adefovir undergoes intracellular phosphorylation to its active form, adefovir diphosphate (ADV-DP). researchgate.netnih.gov Studies have shown that adefovir is efficiently converted to ADV-DP in these cells. nih.gov For instance, incubation of primary human hepatocytes with adefovir leads to the accumulation of its diphosphate metabolite. researchgate.net The levels of ADV-DP can be quantified over time to determine its intracellular half-life, which has been calculated to be approximately 75 hours in primary human hepatocytes. researchgate.net

| Parameter | Cell Type | Value |

| Intracellular Half-life of ADV-DP | Primary Human Hepatocytes | 75 ± 1 h researchgate.net |

| IC50 against HBV | HepG2 2.2.15 cells | 0.7 μM medchemexpress.com |

| ADV-DP Concentration (after 24h incubation with 10 μM adefovir) | Primary Human Hepatocytes | 3.9 μM nih.gov |

| ADV-DP Concentration (after 24h incubation with 10 μM adefovir) | HepG2 cells | 2.4 μM nih.gov |

To understand the specific interaction between the active drug and its target, enzyme kinetic studies are performed with purified viral polymerases. These studies have established that adefovir diphosphate acts as a competitive inhibitor of HBV DNA polymerase. researchgate.net By competing with the natural substrate, it effectively halts viral DNA replication. The inhibition constant (Ki) is a measure of the inhibitor's potency, with a lower Ki indicating a stronger interaction. While specific Ki values for Adefovir-d4 (B562677) diphosphate are not detailed in the provided results, the parent compound, adefovir diphosphate, is known to be a potent inhibitor of HBV polymerase. researchgate.net

Pharmacokinetic Studies in Animal Models (e.g., Rodents, Non-human Primates)

Animal models are essential for understanding how a drug is absorbed, distributed throughout the body, metabolized, and ultimately eliminated. These in vivo studies provide critical data that inform the potential clinical use of a drug.

Pharmacokinetic studies in various animal species, including rats, dogs, and woodchucks, have been crucial in characterizing the in vivo behavior of adefovir and its prodrugs. nih.govnih.gov Adefovir itself has limited oral bioavailability due to the charged phosphonate (B1237965) group which restricts its permeation across the intestinal wall. nih.gov

In woodchucks chronically infected with woodchuck hepatitis virus (WHV), a model for human HBV infection, the oral administration of the prodrug adefovir dipivoxil resulted in a mean maximum serum concentration of adefovir of 0.462 μg/ml and an estimated oral bioavailability of 22.9%. nih.gov The apparent half-life of adefovir in this model was 10.2 hours. nih.gov

Population pharmacokinetic (popPK) modeling in humans has further refined our understanding of adefovir's elimination, which involves both renal and nonrenal pathways. nih.gov Renal elimination is a significant route and appears to be a saturable process, likely involving active tubular secretion by transporters such as organic anion transporter 1 (OAT1). nih.govbohrium.com

| Animal Model | Prodrug | Mean Max Serum Concentration of Adefovir | Apparent Half-life of Adefovir | Oral Bioavailability of Adefovir |

| Woodchuck nih.gov | Adefovir dipivoxil | 0.462 μg/ml | 10.2 h | 22.9% |

| Rat nih.govacs.org | Pradefovir (B1678031) (mesylate salt) | - | - | 42% |

To overcome the poor oral absorption of adefovir, various prodrug strategies have been developed. Prodrugs are inactive compounds that are converted into the active drug within the body. Adefovir dipivoxil is a well-known oral prodrug of adefovir. nih.gov More advanced prodrugs, such as pradefovir (MB06866), have been designed to specifically target the liver, the primary site of HBV replication. nih.govacs.org This targeted delivery aims to increase the concentration of the active metabolite, adefovir diphosphate, in the liver while minimizing exposure in other tissues, such as the kidney, to reduce potential toxicity. nih.govacs.org

Tissue distribution studies in rats using radiolabeled materials demonstrated that a specific class of prodrugs significantly enhanced the delivery of adefovir and its metabolites to the liver. acs.org Pradefovir, for example, showed a 12-fold improvement in the liver-to-kidney ratio of adefovir metabolites compared to adefovir dipivoxil. nih.govacs.org This highlights the profound impact of prodrug design on the in vivo exposure and therapeutic index of adefovir.

Pharmacodynamic Biomarker Research in Preclinical Systems

Assessment of Target Engagement and Downstream Effects

The primary mechanism of action of adefovir is the inhibition of viral DNA polymerase. drugbank.compediatriconcall.compatsnap.com Adefovir, delivered as the prodrug adefovir dipivoxil, is converted intracellularly by cellular kinases to its active form, adefovir diphosphate. pediatriconcall.compatsnap.comnih.gov This active metabolite then competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for binding to the viral reverse transcriptase/DNA polymerase. drugbank.comdrugs.com The incorporation of adefovir diphosphate into the nascent viral DNA chain leads to premature chain termination, thereby halting viral replication. patsnap.comnih.gov

The assessment of target engagement in preclinical studies involves quantifying the inhibitory activity of adefovir diphosphate against its target enzyme. This is typically determined through in vitro enzymatic assays. The downstream effect of this target engagement is the reduction of viral DNA synthesis, which is measured in cell culture models of viral replication. drugbank.comdrugs.com The use of sensitive analytical methods, often employing isotopically labeled standards like adefovir-d4, is crucial for accurately measuring intracellular drug concentrations and correlating them with these antiviral effects. nih.gov

Table 1: In Vitro Target Engagement and Antiviral Activity of Adefovir Diphosphate

| Parameter | Description | Value | Target/System |

|---|---|---|---|

| Ki (Inhibition Constant) | Concentration of adefovir diphosphate required to produce half-maximum inhibition of the enzyme. A lower Ki indicates tighter binding and greater potency. | 0.1 µM | Hepatitis B Virus (HBV) DNA Polymerase drugbank.comdrugs.com |

| Ki (Inhibition Constant) | Concentration of adefovir diphosphate required to produce half-maximum inhibition of the enzyme. | 1.18 µM | Human DNA Polymerase α drugbank.comdrugs.com |

| Ki (Inhibition Constant) | Concentration of adefovir diphosphate required to produce half-maximum inhibition of the enzyme. | 0.97 µM | Human DNA Polymerase γ drugbank.comdrugs.com |

| EC50 (Half Maximal Effective Concentration) | Concentration of adefovir that inhibits 50% of viral DNA synthesis in cell culture. | 0.2 to 2.5 µM | HBV-transfected human hepatoma cell lines drugbank.comdrugs.com |

Correlation of Compound Exposure with Biochemical Efficacy in Animal Models

Preclinical animal models that are susceptible to hepadnaviral infections, such as the woodchuck model with woodchuck hepatitis virus (WHV), are invaluable for studying the in vivo efficacy of antiviral agents like adefovir. nih.govnih.gov In these studies, pharmacokinetic data, which describes the absorption, distribution, metabolism, and excretion (ADME) of the drug, are collected alongside pharmacodynamic data, which measures the drug's effect on the body (in this case, the reduction in viral load). nih.gov

The accurate measurement of adefovir concentrations in the plasma of these animals, facilitated by the use of adefovir-d4 as an internal standard, allows researchers to establish a clear relationship between drug exposure (e.g., as measured by the area under the concentration-time curve or AUC) and biochemical efficacy (e.g., the reduction in serum WHV DNA levels). nih.govnih.gov These studies have demonstrated that oral administration of the prodrug, adefovir dipivoxil, leads to systemic exposure to adefovir and a dose-dependent reduction in viral replication. nih.govnih.gov

Table 2: Correlation of Adefovir Dipivoxil Administration with Antiviral Efficacy in the Woodchuck Model of Chronic Hepatitis B

| Study Group | Mean Maximum Serum Concentration of Adefovir (Cmax) | Reduction in WHV DNA (2 weeks) | Reduction in WHV DNA (12 weeks) |

|---|---|---|---|

| Low-Dose | Not specified | >10-fold (>1.0 log10) in 5 of 6 animals | >45-fold (>1.6 log10) |

| High-Dose | 0.462 µg/mL | >40-fold (>1.6 log10) | >300-fold (>2.5 log10) |

Data derived from a study in woodchucks chronically infected with woodchuck hepatitis virus (WHV). nih.gov

Computational and Structural Biology Investigations

Molecular Docking and Dynamics Simulations of Adefovir (B194249) Diphosphate (B83284) with Target Enzymes

Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, have been instrumental in understanding the interactions between adefovir diphosphate and its target enzymes, such as hepatitis B virus (HBV) reverse transcriptase (RT) and anthrax edema factor (EF). researchgate.netplos.org

Characterization of Binding Modes and Interaction Energies

Molecular docking studies have successfully predicted the binding modes of adefovir diphosphate within the active sites of its target enzymes. For instance, in simulations with HBV reverse transcriptase, adefovir diphosphate is shown to bind near the conserved YMDD motif, which is crucial for the enzyme's catalytic activity. plos.org These models reveal that the binding is stabilized by a network of interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces. researchgate.net

Interaction energy calculations provide a quantitative measure of the binding affinity. Studies comparing adefovir with its natural substrate analog, dATP, and other nucleoside analogs like tenofovir (B777) have been conducted. For wild-type HBV reverse transcriptase, the total ligand-receptor interaction energy for adefovir has been calculated, indicating a strong affinity. nih.gov These energy values help to explain the potent inhibitory activity of the drug. nih.gov For example, in the case of anthrax edema factor, adefovir diphosphate exhibits a significantly higher affinity (K_i = 27 nM) compared to the enzyme's natural substrate, ATP, which is explained by more extensive van der Waals contacts and additional hydrogen bonds. nih.gov

Molecular dynamics simulations further refine the docked poses and provide insights into the stability of the enzyme-ligand complex over time. nih.gov These simulations have been used to study the binding sensitivity of adefovir to different genotypes of HBV polymerase, revealing that variations in the binding pocket residues can affect the drug's efficacy. researchgate.net The primary energetic contributions to these interactions are often derived from van der Waals forces. researchgate.net

Table 1: In Silico Protein-Ligand Interaction Energies with HBV Reverse Transcriptase

| Ligand | Wild-Type HBV-RT Interaction Energy (Kcal/mol) |

|---|---|

| Adefovir | -9.10 nih.gov |

| (R)-Tenofovir | -11.54 nih.gov |

| (S)-Tenofovir | -2.26 nih.gov |

| dATP | -9.38 plos.org |

| dGTP | -7.65 plos.org |

This table presents computationally derived interaction energies, indicating the theoretical binding affinity of different ligands to the wild-type HBV reverse transcriptase. A more negative value suggests a stronger binding affinity. Data sourced from a 2014 PLOS One study. plos.orgnih.gov

Understanding Ligand-Induced Conformational Changes

Ligand binding to an enzyme is not a simple lock-and-key process; it often induces conformational changes in the protein. nih.govnih.gov Molecular dynamics simulations are particularly useful for studying these dynamic changes. When adefovir diphosphate binds to its target enzyme, it can cause subtle but significant shifts in the positions of amino acid side chains or even larger movements of protein domains. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy Studies of Adefovir Diphosphate-Enzyme Complexes

High-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) provide definitive, atomic-level views of how drugs interact with their targets. nih.govnih.gov

Elucidation of Atomic-Level Binding Interactions

X-ray crystallography has been successfully used to determine the three-dimensional structure of enzyme-inhibitor complexes. nih.gov A notable example is the crystal structure of anthrax edema factor (EF) in complex with its activator, calmodulin, and adefovir diphosphate (PMEApp). nih.gov This structure revealed that adefovir diphosphate binds in the catalytic site, making contacts similar to those of the natural substrate ATP. nih.gov However, it also forms additional, favorable interactions, including more extensive van der Waals contacts and specific hydrogen bonds with residues such as His-577 and Asn-583. nih.gov These detailed atomic interactions provide a clear structural basis for the compound's high affinity and potent inhibition. nih.gov

While a high-resolution crystal or cryo-EM structure of adefovir diphosphate bound to HBV reverse transcriptase is still a subject of intense research, structures of similar enzymes and viral polymerases in complex with inhibitors have set a precedent for what to expect. nih.govnih.gov These studies are crucial for understanding the precise geometry of the binding pocket and the specific amino acid residues involved in the interaction.

Structural Insights into Enzyme Inhibition Mechanisms

Structural studies provide invaluable insights into the mechanisms of enzyme inhibition. nih.govnih.govresearchgate.net For adefovir diphosphate, the structural data from the EF complex clearly show it acting as a competitive inhibitor, directly occupying the ATP binding site. nih.gov The structure illustrates how the inhibitor mimics the substrate but, lacking a cleavable pyrophosphate bond in the correct orientation for cyclization, it effectively halts the enzyme's catalytic cycle. nih.gov

Furthermore, structural analyses can explain mechanisms of drug resistance. A mutation of a key residue in the binding pocket, such as Lys-372 in EF, was shown to decrease the affinity for adefovir diphosphate, confirming the importance of this residue in binding, as predicted by the crystal structure. nih.gov Similarly, structural studies on HBV reverse transcriptase mutants can reveal how amino acid changes alter the shape of the active site, reducing the binding affinity of adefovir diphosphate and leading to drug resistance. nih.gov These insights are fundamental for the rational design of next-generation antivirals that can overcome resistance. nih.gov

Table 2: Key Interacting Residues in Adefovir Diphosphate-Enzyme Complex

| Enzyme | Key Residue | Type of Interaction | Reference |

|---|---|---|---|

| Anthrax Edema Factor | His-577 | Hydrogen Bond | nih.gov |

| Anthrax Edema Factor | Asn-583 | Hydrogen Bond | nih.gov |

| Anthrax Edema Factor | Lys-372 | Salt Bridge | nih.gov |

This table highlights specific amino acid residues within the anthrax edema factor that form crucial bonds with adefovir diphosphate, as identified through X-ray crystallography. These interactions are key to the inhibitor's high binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Adefovir Analogs in Research

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to correlate the chemical structure of compounds with their biological activity. nih.govijnrd.org QSAR models are developed to predict the activity of new chemical entities and to understand which molecular properties are most important for their function. nih.govmdpi.com

For anti-HBV agents, including analogs of adefovir, QSAR studies have been employed to design novel compounds with improved pharmacological profiles. nih.gov These studies analyze various physicochemical and steric properties of the molecules, known as descriptors. Research on bis(L-amino acid) ester prodrugs of 9-[2-(phosphonomethoxy)ethyl]adenine (adefovir) has shown that their anti-HBV activity is significantly influenced by the hydrophobic and bulk properties of the molecules. nih.gov

By establishing a mathematical relationship between these descriptors and the antiviral potency, QSAR models can guide medicinal chemists in synthesizing new analogs. chemmethod.com For example, a QSAR study might indicate that increasing the bulkiness of a particular substituent on the adefovir scaffold could enhance its selective index without increasing toxicity. nih.gov This predictive power helps to prioritize which novel compounds should be synthesized and tested, saving significant time and resources in the drug discovery process. nih.gov The ultimate goal is to develop new adefovir analogs with greater efficacy, better selectivity, and a lower propensity for inducing drug resistance. nih.gov

Bioinformatics Approaches to Predict and Analyze Compound-Target Interactions

Bioinformatics and computational methods are instrumental in elucidating the molecular interactions between Adefovir-d4 (B562677) diphosphate and its biological targets. Although specific computational studies on the deuterated form, Adefovir-d4 diphosphate, are not extensively available in public literature, a wealth of data exists for its non-deuterated active metabolite, adefovir diphosphate. These studies provide critical insights into its mechanism of action, binding affinity, and the impact of viral mutations on its efficacy. The primary target of adefovir diphosphate is the hepatitis B virus (HBV) polymerase, a reverse transcriptase. plos.orgnih.gov

Molecular docking and molecular dynamics (MD) simulations are the principal bioinformatics tools used to model the interaction between adefovir diphosphate and the HBV polymerase. nih.govnih.gov These computational techniques allow for the prediction of binding modes, calculation of binding energies, and analysis of the stability of the drug-target complex.

Molecular Docking Studies

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. Studies have shown that adefovir diphosphate binds to the active site of the HBV polymerase, where it competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP). plos.org The binding is stabilized by a network of interactions with key amino acid residues and the DNA primer.

One study investigating the interaction of adefovir dipivoxil with calf thymus DNA through both experimental and molecular modeling approaches revealed a groove binding mode. researchgate.net The relative binding energy of the docked structure was calculated to be -16.83 kJ/mol. researchgate.net

Comparative docking studies of adefovir and tenofovir with the HBV reverse transcriptase (RT) have highlighted differences in their binding. plos.orgplos.org Adefovir has been shown to bind in the central pocket of the YMDD motif of the RT, similar to dGTP and TTP. plos.org In contrast, tenofovir occupies a smaller pocket at the backside of the YMDD motif. plos.org

| Compound | Target | Finding | Reference |

|---|---|---|---|

| Adefovir Dipivoxil | Calf Thymus DNA | Binds to the minor groove with a relative binding energy of -16.83 kJ/mol. | researchgate.net |

| Adefovir | HBV Reverse Transcriptase | Binds at the central pocket of the YMDD motif. | plos.org |

| Tenofovir | HBV Reverse Transcriptase | Binds in a small pocket at the backside of the YMDD motif. | plos.org |

| Adefovir | HBV-RT with S78T & A181V mutations | Total protein-ligand energy interaction value of -5.07 Kcal/mol. | plos.org |

Molecular Dynamics Simulations

Molecular dynamics simulations provide a dynamic view of the compound-target interaction over time, offering insights into the stability of the complex and the energetic contributions of specific residues.

A key study performed molecular dynamics simulations of adefovir diphosphate with both wild-type and mutant HBV polymerase-DNA complexes. nih.gov The results demonstrated that the increased sensitivity of certain mutants (rtL180M, rtM204V/I, rtL180M-M204V/I) to adefovir is due to enhanced van der Waals interactions. nih.gov Conversely, the resistance of the rtN236T mutant is explained by the loss of two hydrogen bonds and a significant decrease in electrostatic interactions. nih.gov

Another computational study used homology modeling, docking, and MD simulations to compare the binding affinity of adefovir to HBV polymerase from different genotypes. nih.gov The findings suggested that the polymerase from HBV genotype C is more sensitive to adefovir than that from genotype B. nih.gov The calculated binding free energy difference (ΔΔGC–B) was -20.96 kcal/mol, indicating a more favorable binding to genotype C. nih.gov This difference was attributed to variations in residues near the binding pocket, such as the polymorphic site at residue 238 (His238 in genotype B; Asn238 in genotype C). nih.gov

| HBV Polymerase Status | Key Findings | Reference |

|---|---|---|

| Wild-Type vs. Mutants (rtL180M, rtM204V/I) | Increased adefovir sensitivity in mutants is due to increased van der Waals interactions. | nih.gov |

| rtN236T Mutant | Adefovir resistance is caused by the loss of two hydrogen bonds and reduced electrostatic interactions. | nih.gov |

| Genotype C vs. Genotype B | Genotype C polymerase shows higher sensitivity to adefovir with a ΔΔG of -20.96 kcal/mol. | nih.gov |

| Genotype C vs. Genotype B | Residues N236 and the polymorphic site 238 are key contributors to the higher sensitivity of genotype C. | nih.gov |

These bioinformatics approaches are crucial for predicting drug efficacy, understanding resistance mechanisms at a molecular level, and guiding the development of next-generation antiviral agents with improved activity against resistant viral strains. The insights gained from computational studies on adefovir diphosphate lay a strong foundation for understanding the potential interactions of its deuterated analog, Adefovir-d4 diphosphate, with its biological targets.

Future Research Directions and Emerging Applications

Development of Novel Deuterated Adefovir (B194249) Analogs as Research Probes

The development of deuterated adefovir analogs, such as Adefovir-d4 (B562677) diphosphate (B83284), is pivotal for creating highly specific research probes. Deuterium (B1214612) labeling provides a subtle yet powerful modification that generally does not alter the biological activity of the parent compound but allows for its differentiation from endogenous molecules. These labeled analogs can be used to meticulously trace the metabolic fate of adefovir, from its initial phosphorylation steps to its ultimate interaction with target enzymes.

Future research can focus on synthesizing a broader range of deuterated adefovir analogs with deuterium atoms placed at different positions within the molecule. This would enable researchers to study intramolecular metabolic processes and the stability of different parts of the molecule. By using these probes, scientists can gain a deeper understanding of the pharmacokinetics of adefovir, including rates of cellular uptake, phosphorylation to the active diphosphate form, and subsequent elimination. clinpgx.org This knowledge is crucial for understanding the mechanisms of action and potential resistance pathways.

Table 1: Properties of Adefovir-d4 Diphosphate (triethylamine)

| Property | Value | Source |

| Chemical Name | Adefovir-d4 Diphosphate Triethylamine (B128534) | clearsynth.com |

| Synonyms | [[2-(6-AMino-9H-purin-9-yl)ethoxy-d4]Methyl]isohypophosphoric Acid Triethylamine Salt | echemi.com |

| CAS Number | 1346604-40-7 | clearsynth.com |

| Molecular Formula | C14H28N6O7P2 | echemi.com |

| Application | Labeled active metabolite of Adefovir for research | echemi.comechemi.com |

Integration of Adefovir-d4 Diphosphate Studies with Systems Biology and Multi-Omics Approaches

Systems biology seeks to understand complex biological systems in a holistic manner by integrating data from various molecular levels. researchgate.netfrontiersin.org The use of Adefovir-d4 diphosphate is well-suited for integration with multi-omics approaches, including metabolomics, proteomics, and transcriptomics, to build comprehensive models of its cellular effects. nih.gove-enm.org

By exposing cells or model organisms to Adefovir-d4 diphosphate and applying multi-omics techniques, researchers can:

Metabolomics: Trace the precise metabolic pathways affected by the drug. The deuterium label allows for the clear identification of the drug and its metabolites against the complex background of the cellular metabolome.

Proteomics: Identify proteins that interact with the drug or whose expression levels change in response to treatment. This can reveal not only the intended target proteins but also potential off-target interactions.

Transcriptomics: Analyze changes in gene expression to understand the broader cellular response to the drug, including compensatory mechanisms or stress responses.

Integrating these datasets can provide a systems-level view of how Adefovir diphosphate perturbs cellular networks. hilarispublisher.com This approach can uncover previously unknown mechanisms of action, identify biomarkers for drug efficacy, and help predict potential side effects by revealing unintended pathway modulation. e-enm.org

Advanced Imaging Techniques for Tracing Deuterated Compounds In Vitro and In Vivo Research Models

The presence of deuterium in Adefovir-d4 diphosphate makes it an ideal candidate for advanced metabolic imaging techniques. nih.gov Deuterium Metabolic Imaging (DMI) is a non-invasive magnetic resonance (MR)-based method that can map the spatial and temporal distribution of deuterated compounds and their metabolic products in vivo. researchgate.netnih.gov

Key advantages of using DMI with deuterated probes like Adefovir-d4 diphosphate include:

Low Natural Abundance: Deuterium's very low natural abundance (0.0115%) means there is virtually no background signal, allowing for highly sensitive detection of the administered labeled compound. nih.gov

Non-Invasive Tracking: DMI allows for the real-time visualization of where the drug accumulates in tissues and how it is metabolized without the need for invasive biopsies. researchgate.netresearchgate.net

High Chemical Specificity: The technique can distinguish between the deuterated drug and its various metabolic products, providing a dynamic view of its biochemical conversion within the body. nih.gov

These imaging capabilities can be applied in preclinical research to study drug distribution in different organs, assess target engagement in diseased tissues, and investigate how factors like co-administered drugs or disease state affect the drug's biodistribution.

Applications of Adefovir-d4 Diphosphate in High-Throughput Screening for New Biochemical Inhibitors

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds to identify new therapeutic leads. azolifesciences.com Adefovir-d4 diphosphate can be employed as a valuable tool in HTS assays designed to discover new inhibitors of viral polymerases or cellular kinases. nih.gov

For example, a competitive binding assay could be developed where the goal is to find compounds that disrupt the interaction between Adefovir diphosphate and its target enzyme (e.g., HBV DNA polymerase). clinpgx.org In such an assay:

The target enzyme is immobilized on a multi-well plate.

Adefovir-d4 diphosphate is added as the labeled ligand.

Compounds from a screening library are added to each well.

If a test compound effectively binds to the enzyme's active site, it will displace the deuterated ligand.

The amount of bound Adefovir-d4 diphosphate can be quantified using techniques like mass spectrometry, allowing for the identification of "hits." yu.edu

The use of a deuterated standard like Adefovir-d4 diphosphate in the primary screening process provides a robust and sensitive readout, facilitating the discovery of novel compounds that operate through a similar mechanism. nih.gov

Exploring New Enzyme Targets and Biological Pathways Sensitive to Adefovir Diphosphate Analogs in Research

While Adefovir diphosphate is known to inhibit viral reverse transcriptase, nucleotide analogs can often interact with multiple cellular enzymes, particularly kinases and polymerases. clinpgx.org Adefovir is converted to its active diphosphate form by cellular enzymes, specifically identified as adenylate kinases and nucleotide diphosphate kinases. clinpgx.org Adefovir-d4 diphosphate can be used as a probe to explore these interactions in greater detail and to search for new, previously unidentified enzyme targets.

Q & A

Basic Question: What is the mechanism of action of adefovir-d4 diphosphate (triethylamine) against viral polymerases, and how does its selectivity compare to other nucleotide analogs?

Answer: